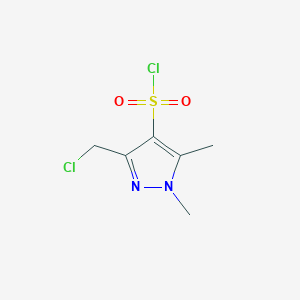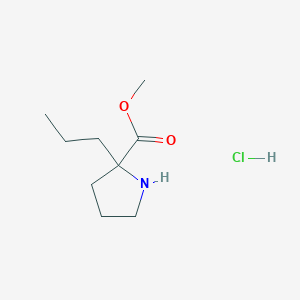![molecular formula C6H5F6NO4 B2609837 2,2,2-trifluoroethyl N-[(2,2,2-trifluoroethoxy)carbonyl]carbamate CAS No. 2031269-45-9](/img/structure/B2609837.png)
2,2,2-trifluoroethyl N-[(2,2,2-trifluoroethoxy)carbonyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-trifluoroethyl N-[(2,2,2-trifluoroethoxy)carbonyl]carbamate is a versatile small molecule scaffold with the molecular formula C6H5F6NO4 and a molecular weight of 269.1 g/mol . This compound is known for its unique chemical properties due to the presence of trifluoroethyl groups, which impart significant electronegativity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-[(2,2,2-trifluoroethoxy)carbonyl]carbamate typically involves the reaction of 2,2,2-trifluoroethanol with phosgene or its derivatives under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. Safety measures are crucial due to the use of phosgene, a highly toxic reagent.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-trifluoroethyl N-[(2,2,2-trifluoroethoxy)carbonyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form trifluoroacetic acid derivatives.
Reduction: Reduction reactions typically yield trifluoroethylamines.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Strong nucleophiles such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Trifluoroacetic acid derivatives.
Reduction: Trifluoroethylamines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2,2-trifluoroethyl N-[(2,2,2-trifluoroethoxy)carbonyl]carbamate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2,2-trifluoroethyl N-[(2,2,2-trifluoroethoxy)carbonyl]carbamate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The trifluoroethyl groups enhance the compound’s ability to form stable complexes with proteins and enzymes, thereby modulating their activity . This compound can inhibit enzyme activity by binding to the active site or allosteric sites, altering the enzyme’s conformation and function .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar trifluoroethyl groups but different functional properties.
Tris(2,2,2-trifluoroethyl) phosphite: Another compound with trifluoroethyl groups used in organometallic chemistry.
2,2,2-Trifluoroethylamine: A simpler amine derivative with applications in organic synthesis.
Uniqueness
2,2,2-trifluoroethyl N-[(2,2,2-trifluoroethoxy)carbonyl]carbamate is unique due to its dual trifluoroethyl groups, which provide enhanced stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity patterns .
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-(2,2,2-trifluoroethoxycarbonyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F6NO4/c7-5(8,9)1-16-3(14)13-4(15)17-2-6(10,11)12/h1-2H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSWEMKDMMXMLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(=O)NC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F6NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2609754.png)

![2,2-Dimethyl-N-[2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-propionamide](/img/structure/B2609756.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2609759.png)




![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-fluorophenylsulfonamido)acetamide](/img/structure/B2609767.png)

![7-(4-(2-chlorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2609771.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2609775.png)


